molecular formula C18H21NO3 B149704 Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)- CAS No. 105018-14-2

Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)-

Cat. No. B149704
CAS RN: 105018-14-2
M. Wt: 299.4 g/mol
InChI Key: MZGJHBJKODTIQM-ROUUACIJSA-N
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Description

“Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)-” is a specific derivative of morpholine . Morpholine is an organic chemical compound with the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .


Synthesis Analysis

The synthesis of morpholines has been a topic of significant research. A common method for the preparation of morpholines involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of morpholine, but with additional methoxyphenoxy and phenylmethyl groups attached . The molecular formula is C19H23NO3 .

Scientific Research Applications

Chiral Synthesis Applications

  • Chiral Synthesis of Norepinephrine Reuptake Inhibitors : The compound has been used in the chiral synthesis of potential norepinephrine reuptake inhibitors, which are under clinical evaluation. This synthesis process involves multiple steps, including the resolution of diastereoisomers and the cleavage of methoxymethyl groups (Prabhakaran, Majo, Mann, & Kumar, 2004).

  • Enantiomeric Resolution for Imaging Studies : Another study involved the enantiomeric resolution and selective C-11 methylation of this compound for the purpose of imaging the norepinephrine transporter with positron emission tomography (PET). This research demonstrates its applicability in advanced imaging techniques (Lin & Ding, 2004).

Configurational and Synthetic Studies

  • Configurational Analysis : Research has also focused on determining the relative configuration of diastereoisomers of related morpholine derivatives. These studies are crucial for understanding the structural aspects of these compounds (Melloni, Torre, Lazzari, Mazzini, & Meroni, 1985).

  • Divergent Synthetic Methods : The synthesis of morpholine derivatives via divergent methods highlights the chemical versatility and potential for varied applications in different fields of chemistry (Bin, 2011).

Application in Gastrokinetic Agents

  • Development of Gastrokinetic Agents : The compound has been used in the synthesis of novel benzamides as selective and potent gastrokinetic agents. This research is particularly significant in the field of medicinal chemistry and pharmacology (Kato et al., 1991).

properties

IUPAC Name

(2S)-2-[(S)-(2-methoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGJHBJKODTIQM-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)-

CAS RN

105018-14-2
Record name (2S,3S)-Methylreboxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105018142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENER, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWI258BOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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